

4-(2,2-Diethoxyethyl)morpholine chemical structure and IUPAC name

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Compound of Interest

Compound Name: 4-(2,2-Diethoxyethyl)morpholine

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An In-depth Technical Guide to 4-(2,2-Diethoxyethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound **4-(2,2-Diethoxyethyl)morpholine**, including its chemical structure, IUPAC name, physicochemical properties, and a representative synthetic protocol. This information is intended to support research and development activities in the fields of organic synthesis and medicinal chemistry.

Chemical Identity and Structure

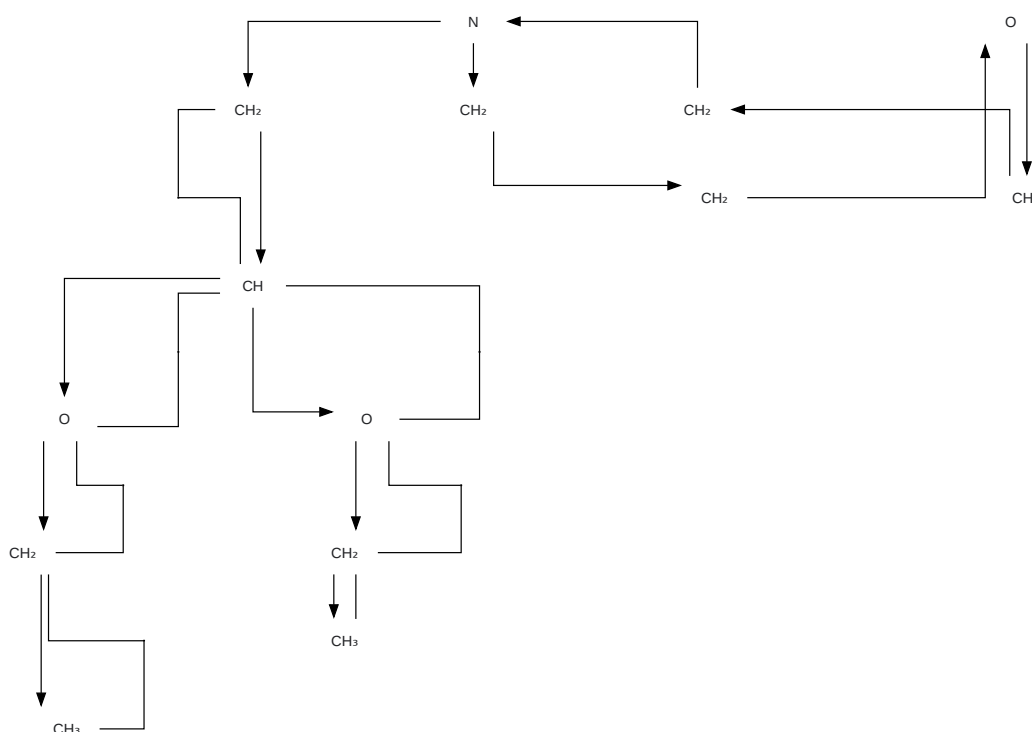
4-(2,2-Diethoxyethyl)morpholine is a substituted morpholine derivative. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group, which often imparts favorable properties such as improved solubility and metabolic stability in drug candidates.^[1] The substituent at the 4-position is a diethoxyethyl group, which contains a protected aldehyde in the form of a diethyl acetal. This acetal group is stable under various reaction conditions but can be deprotected to a reactive aldehyde functionality when needed, making this compound a valuable building block in multi-step organic synthesis.^[1]

IUPAC Name: **4-(2,2-Diethoxyethyl)morpholine**

Synonyms:

- 2-Morpholinoacetaldehyde diethyl acetal
- Morpholine, 4-(2,2-diethoxyethyl)-
- SKL574

The chemical structure of **4-(2,2-Diethoxyethyl)morpholine** is depicted in the following diagram:



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Caption: Chemical structure of **4-(2,2-Diethoxyethyl)morpholine**.

Physicochemical Properties

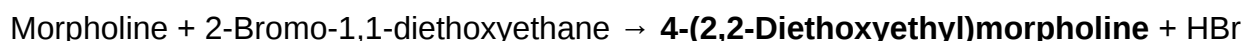
A summary of the key quantitative data for **4-(2,2-Diethoxyethyl)morpholine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₁ NO ₃	[2]
Molecular Weight	203.28 g/mol	[2]
Appearance	Colorless to light yellow liquid	
Boiling Point	248.8°C at 760 mmHg, 80°C at 0.5 Torr	[2]
Density	0.99 g/cm ³	[2]
Flash Point	66.6°C	[2]
pKa (Predicted)	7.16 ± 0.10	
CAS Number	3616-59-9	[2]

Synthesis Protocol

A common and direct method for the synthesis of **4-(2,2-Diethoxyethyl)morpholine** involves the nucleophilic substitution reaction between morpholine and 2-bromo-1,1-diethoxyethane.[1]

Reaction Scheme:



Experimental Protocol:

- Materials: Morpholine, 2-bromo-1,1-diethoxyethane, a suitable solvent (e.g., a polar aprotic solvent like acetonitrile or DMF), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to act as an acid scavenger.
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine and the base in the chosen solvent.
 - Slowly add 2-bromo-1,1-diethoxyethane to the reaction mixture at room temperature.

- Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the mixture to remove the precipitated hydrobromide salt of the base.
- Remove the solvent from the filtrate under reduced pressure.
- The resulting crude product can be purified by vacuum distillation to yield pure **4-(2,2-Diethoxyethyl)morpholine**.

The following diagram illustrates the logical workflow for the synthesis of **4-(2,2-Diethoxyethyl)morpholine**.



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Caption: Synthesis workflow for **4-(2,2-Diethoxyethyl)morpholine**.

Applications in Research and Development

The primary utility of **4-(2,2-Diethoxyethyl)morpholine** in a research and development context is as a synthetic intermediate.^[1] The presence of the morpholine scaffold is significant in medicinal chemistry, as it can enhance the pharmacokinetic properties of a molecule.^[1] The diethoxyethyl group serves as a masked aldehyde, allowing for the introduction of a two-carbon linker that can be further elaborated into more complex structures after deprotection.^[1] This makes the compound a useful precursor for synthesizing a variety of more complex molecules containing the morpholine moiety.^[1]

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References

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- 2. alfa-chemistry.com [alfa-chemistry.com]
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